Ethyl 4-amino-3-cyanobenzoate Ethyl 4-amino-3-cyanobenzoate
Brand Name: Vulcanchem
CAS No.: 1260742-52-6
VCID: VC4564253
InChI: InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)N)C#N
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

Ethyl 4-amino-3-cyanobenzoate

CAS No.: 1260742-52-6

Cat. No.: VC4564253

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-3-cyanobenzoate - 1260742-52-6

Specification

CAS No. 1260742-52-6
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name ethyl 4-amino-3-cyanobenzoate
Standard InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3
Standard InChI Key LGUICQOVWOBJPJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)N)C#N

Introduction

Structural and Molecular Characteristics

Ethyl 4-amino-3-cyanobenzoate belongs to the class of substituted benzoic acid esters. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol . The IUPAC name, ethyl 4-amino-3-cyanobenzoate, reflects the positions of the amino (-NH₂), cyano (-CN), and ethoxycarbonyl (-COOEt) groups on the benzene ring. Key structural identifiers include:

PropertyValueSource
SMILESCCOC(=O)C1=CC(=C(C=C1)N)C#N
InChI KeyLGUICQOVWOBJPJ-UHFFFAOYSA-N
XLogP31.7
Hydrogen Bond Donors1

The planar aromatic ring facilitates π-π interactions, while the electron-withdrawing cyano and electron-donating amino groups create a push-pull electronic structure, enhancing its reactivity in nucleophilic and electrophilic substitutions .

Synthesis and Manufacturing

Esterification of 3-Amino-4-Cyanobenzoic Acid

The most common synthetic route involves the acid-catalyzed esterification of 3-amino-4-cyanobenzoic acid with ethanol. Sulfuric acid or hydrochloric acid typically serves as the catalyst, with reaction temperatures ranging from 60–80°C . This method yields purities exceeding 97% after recrystallization .

Reaction Scheme:

3-Amino-4-cyanobenzoic acid+EthanolH+Ethyl 4-amino-3-cyanobenzoate+H2O\text{3-Amino-4-cyanobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 4-amino-3-cyanobenzoate} + \text{H}_2\text{O}

Nitro Group Reduction

An alternative approach involves the reduction of ethyl 4-nitro-3-cyanobenzoate. Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (60 psi) at room temperature achieves quantitative conversion to the amino derivative . This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Key Parameters:

  • Catalyst: 10% Pd/C

  • Solvent: Methanol/Ethanol

  • Pressure: 60 psi H₂

  • Duration: 5 hours

Physicochemical Properties

Experimental and computed properties of ethyl 4-amino-3-cyanobenzoate are summarized below:

PropertyValueMethod/Source
Melting Point115–118°C (lit.)Differential Scanning Calorimetry
Boiling Point297–298°C (extrapolated)EPI Suite
Density1.14 g/cm³EPA T.E.S.T.
LogP (Octanol-Water)1.7XLogP3
Water Solubility586–634 mg/L (25°C)EPI Suite

The compound exhibits limited solubility in water but is highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Applications in Research and Industry

Pharmaceutical Intermediates

The cyano group serves as a precursor for carboxylic acids (via hydrolysis) or primary amines (via reduction), enabling the synthesis of bioactive molecules. For example:

  • Anticancer Agents: Derivatives of ethyl 4-amino-3-cyanobenzoate have shown inhibitory activity against tyrosine kinases .

  • Antimicrobials: Structural analogs exhibit moderate activity against Staphylococcus aureus and Escherichia coli .

Polymer Chemistry

The amino group participates in polycondensation reactions to form polyamides and polyurethanes. These polymers demonstrate enhanced thermal stability (decomposition temperatures >300°C) due to aromatic rigidity .

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with potential catalytic applications in cross-coupling reactions .

Future Directions

Ongoing research focuses on:

  • Green Synthesis: Developing solvent-free esterification using ionic liquids .

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability .

  • Electron-Deficient Monomers: Incorporating the compound into conjugated polymers for organic electronics .

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